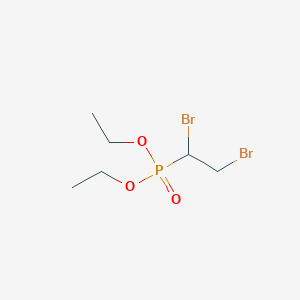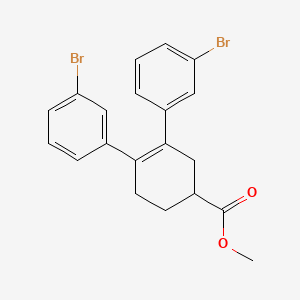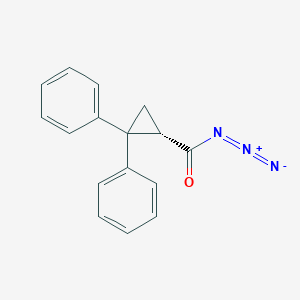![molecular formula C18H51BSi6 B14514852 1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane) CAS No. 62497-90-9](/img/structure/B14514852.png)
1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) is a complex organosilicon compound featuring a boron atom bonded to three methylene groups, each of which is further bonded to a pentamethyldisilane moiety
准备方法
The synthesis of 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) typically involves the reaction of boron-containing precursors with silane derivatives under controlled conditions. One common method includes the use of boron trichloride and pentamethyldisilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The methylene groups can undergo substitution reactions with halogens or other electrophiles, forming new carbon-halogen or carbon-electrophile bonds.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various boron-silicon and silicon-carbon compounds.
科学研究应用
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings, due to its thermal stability and resistance to oxidation.
作用机制
The mechanism by which 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The boron atom can form stable complexes with electron-rich species, while the silicon atoms can participate in the formation of strong Si-O and Si-C bonds. These interactions are facilitated by the compound’s unique three-dimensional structure, which allows it to engage in multiple simultaneous interactions with target molecules.
相似化合物的比较
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) can be compared with other similar compounds, such as:
1,1’,1’'-[Boranetriyltris(methylene)]tris(trimethylsilane): This compound has a similar structure but with trimethylsilane groups instead of pentamethyldisilane, resulting in different reactivity and applications.
1,1’,1’'-[Boranetriyltris(methylene)]tris(dimethylsilane): Another similar compound with dimethylsilane groups, which also exhibits unique properties and uses in various fields.
The uniqueness of 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) lies in its combination of boron and pentamethyldisilane groups, which confer distinct chemical and physical properties that are not observed in other related compounds
属性
CAS 编号 |
62497-90-9 |
|---|---|
分子式 |
C18H51BSi6 |
分子量 |
446.9 g/mol |
IUPAC 名称 |
bis[[dimethyl(trimethylsilyl)silyl]methyl]boranylmethyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C18H51BSi6/c1-20(2,3)23(10,11)16-19(17-24(12,13)21(4,5)6)18-25(14,15)22(7,8)9/h16-18H2,1-15H3 |
InChI 键 |
FXOZLACBTKEQBM-UHFFFAOYSA-N |
规范 SMILES |
B(C[Si](C)(C)[Si](C)(C)C)(C[Si](C)(C)[Si](C)(C)C)C[Si](C)(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)


![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)






